Differential Anti-Inflammatory Activity: Bryonolol vs. 3-Epibryonolol in TPA-Induced Mouse Ear Edema Model
In the original 1994 isolation and characterization study, Bryonolol was directly compared with its C3 epimer, 3-epibryonolol, in a TPA-induced mouse ear inflammation assay. While 3-epibryonolol exhibited marked inhibitory activity, Bryonolol itself showed no quantifiable inhibition [1]. This differential activity demonstrates that the β-orientation of the C3 hydroxyl group in Bryonolol abolishes anti-inflammatory efficacy in this model, whereas the α-orientation in 3-epibryonolol confers measurable activity.
| Evidence Dimension | Inhibition of TPA-induced ear inflammation (ID50) |
|---|---|
| Target Compound Data | No marked inhibitory activity (inactive at tested doses) |
| Comparator Or Baseline | 3-Epibryonolol: ID50 0.2–0.6 mg/ear |
| Quantified Difference | Qualitative difference: Bryonolol inactive vs. 3-epibryonolol active |
| Conditions | Mouse ear inflammation model; TPA (1 μg) induction; topical application |
Why This Matters
Researchers investigating anti-inflammatory activity of Trichosanthes triterpenes must not substitute Bryonolol for 3-epibryonolol, as the inactive β-epimer will yield false-negative results.
- [1] Akihisa T, Yasukawa K, Kimura Y, Takido M, Kokke WCMC, Tamura T. Five D:C-friedo-oleanane triterpenes from the seeds of Trichosanthes kirilowii Maxim. and their anti-inflammatory effects. Chem Pharm Bull. 1994;42(5):1101-1105. View Source
